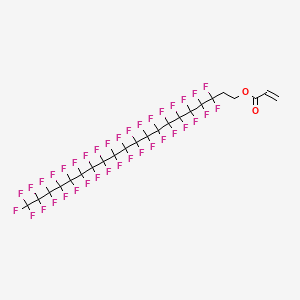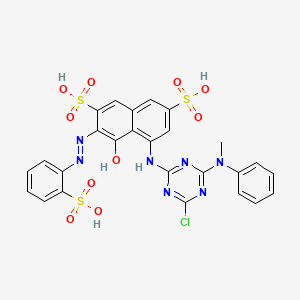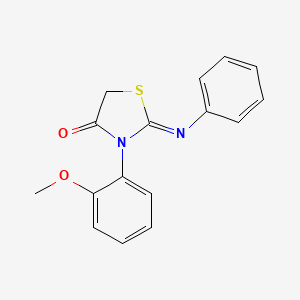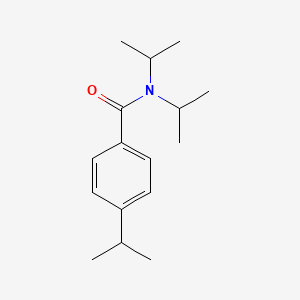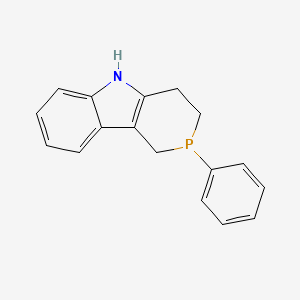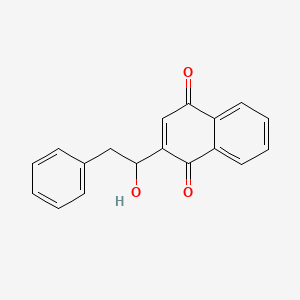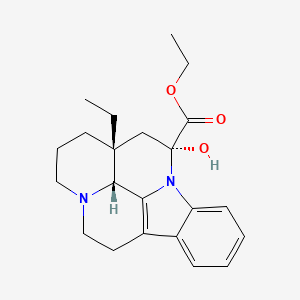
Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- is a complex organic compound belonging to the class of indole alkaloids. This compound is derived from the natural product vincamine, which is found in the leaves of the Vinca minor plant. It has garnered significant interest due to its potential pharmacological properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- typically involves multiple steps starting from vincamine. The process includes:
Hydrogenation: Vincamine undergoes hydrogenation to reduce the double bonds, forming 14,15-dihydro derivatives.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alkanes.
科学的研究の応用
Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neuroprotection and cognitive enhancement.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the cholinergic system, which plays a crucial role in cognitive functions. The compound may also interact with ion channels and receptors, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
Vincamine: The parent compound from which Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- is derived.
Vinblastine: Another indole alkaloid with significant pharmacological properties.
Vincristine: A compound similar to vinblastine, used in cancer treatment.
Uniqueness
Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ethyl ester group enhances its lipophilicity, potentially improving its ability to cross biological membranes and exert its effects more efficiently.
特性
CAS番号 |
68780-79-0 |
|---|---|
分子式 |
C22H28N2O3 |
分子量 |
368.5 g/mol |
IUPAC名 |
ethyl (15R,17R,19R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-3-21-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(18(16)19(21)23)22(26,14-21)20(25)27-4-2/h5-6,8-9,19,26H,3-4,7,10-14H2,1-2H3/t19-,21+,22+/m0/s1 |
InChIキー |
XRMLLVHAALNSGZ-KSEOMHKRSA-N |
異性体SMILES |
CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OCC)O |
正規SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12798144.png)
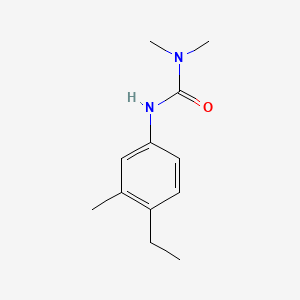
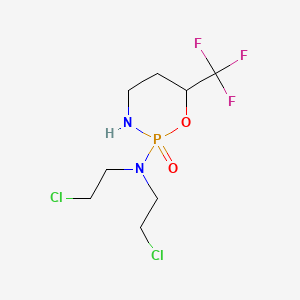
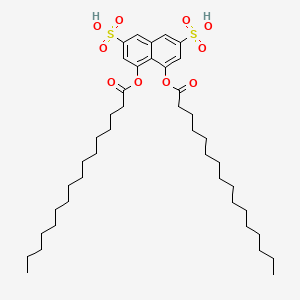
![8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12798160.png)
